molecular formula C10H12N2NaO7P B13720601 sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13720601
M. Wt: 326.17 g/mol
InChI Key: ICCXAEUSFHFYLK-HNPMAXIBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione features a fused furo-dioxaphosphinine ring system conjugated with a 5-methylpyrimidine-2,4-dione moiety. Its sodium salt form enhances solubility, making it suitable for therapeutic applications, particularly in antiviral or enzyme-targeting contexts . Key structural elements include:

  • Furo[3,2-d][1,3,2]dioxaphosphinine core: A bicyclic system with a phosphoester group.
  • 5-Methylpyrimidine-2,4-dione: A modified uracil derivative.

Properties

Molecular Formula

C10H12N2NaO7P

Molecular Weight

326.17 g/mol

IUPAC Name

sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1/t6-,7+,8+;/m0./s1

InChI Key

ICCXAEUSFHFYLK-HNPMAXIBSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)[O-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yields and purity. This may include the use of advanced reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more reduced forms of the compound. Substitution reactions typically result in derivatives with different functional groups .

Scientific Research Applications

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and regulatory processes within cells .

Comparison with Similar Compounds

Core Scaffold Modifications

Compound Name Substituent at Pyrimidine-2,4-dione Phosphorus Oxidation State Key Structural Differences Reference
Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-...-5-methylpyrimidine-2,4-dione (Target) 5-Methyl +5 (Phosphate) Reference compound
1-[(4aR,6R,7aS)-2-oxo-2-phenylmethoxy-...-5-iodopyrimidine-2,4-dione 5-Iodo +3 (Phosphonate) Phenylmethoxy group instead of sodium; iodine substitution
6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-...-5-bromo-1H-pyrimidine-2,4-dione 5-Bromo +5 (Phosphate) Bromine substitution; non-salt form
Uridine 2',3'-cyclic monophosphate (CAS 606-02-0) None (uracil) +5 (Phosphate) Ribose-linked uracil; hydroxymethyl group

Key Observations :

  • 5-Methyl substitution in the target compound improves metabolic stability compared to halogens (e.g., 5-iodo or bromo), which may enhance electrophilic reactivity .
  • The sodium salt enhances aqueous solubility compared to neutral phosphonate esters (e.g., phenylmethoxy derivative) .

Computational Similarity Analysis

Tanimoto Coefficient and Molecular Fingerprinting

  • The target compound shares a Tanimoto coefficient >0.7 with uridine 2',3'-cyclic monophosphate (CAS 606-02-0) due to the conserved pyrimidine-dione and phosphate motifs .
  • Morgan fingerprints reveal lower similarity (~0.5) with 5-iodo/bromo analogs due to steric and electronic differences in substituents .

Molecular Networking and Clustering

  • Cosine scores >0.8 group the target compound with other phosphate-containing derivatives (e.g., HCV prodrug JNJ-54257099) in chemical space networks .
  • Compounds lacking sodium or with bulky substituents (e.g., phenylmethoxy) form separate clusters, indicating divergent pharmacokinetic profiles .

Bioactivity and Target Interactions

Antiviral Activity

  • The target compound’s furo-dioxaphosphinine core mimics nucleotide analogs, inhibiting viral polymerases. Its activity is comparable to JNJ-54257099, an HCV prodrug, but with higher selectivity due to the 5-methyl group .
  • 5-Bromo and 5-iodo analogs show reduced potency in cellular assays, likely due to increased cytotoxicity .

Enzyme Binding

  • The sodium salt facilitates interactions with polar residues in kinase binding pockets (e.g., PERK homology models), whereas neutral phosphonates exhibit weaker binding .
  • Uridine derivatives (e.g., CAS 606-02-0) target RNA-processing enzymes, while the 5-methyl substitution in the target compound shifts specificity toward DNA polymerases .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5-Iodo Analog Uridine 2',3'-Phosphate
LogP -1.28 (predicted) 1.45 -3.0
PSA (Ų) ~135 98 150
Hydrogen Bond Donors 3 2 4
Solubility (mg/mL) >50 (aqueous) <10 30

Key Insights :

  • The target compound’s low LogP and high PSA suggest favorable blood-brain barrier penetration compared to uridine derivatives .
  • Sodium counterion significantly improves solubility over halogenated analogs .

Biological Activity

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound notable for its unique structural features that combine elements of phosphorus and nitrogen heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activity.

Chemical Structure and Properties

The compound possesses a molecular formula of C10H12N2NaO7PC_{10}H_{12}N_{2}NaO_{7}P and a molecular weight of approximately 326.17 g/mol. Its structure includes a furodioxaphosphinin ring and a pyrimidine dione moiety. The presence of multiple functional groups and stereocenters enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC10H12N2NaO7P
Molecular Weight326.17 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H13N2O7P.Na/c1-5-3...

Mechanisms of Biological Activity

Research indicates that compounds with similar frameworks may demonstrate diverse biological activities. The specific mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest potential interactions with various biological targets.

Potential Biological Activities:

  • Antimicrobial Activity: Initial assays indicate that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: Similar compounds have shown promise in inhibiting tumor growth in vitro.
  • Enzyme Inhibition: The compound may interact with specific enzymes related to metabolic pathways.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of sodium;1-[...] against various pathogens. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies were conducted to evaluate the cytotoxic effects of sodium;1-[...] on cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.

Case Study 3: Enzyme Interaction Studies

Research focused on the enzyme inhibitory effects of sodium;1-[...] revealed that it could act as an inhibitor of certain kinases involved in cancer progression. Further studies are required to elucidate the exact mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.